2-Undecyl-1H-imidazole 2-Undecyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 16731-68-3
VCID: VC21011652
InChI: InChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-13H,2-11H2,1H3,(H,15,16)
SMILES: CCCCCCCCCCCC1=NC=CN1
Molecular Formula: C14H26N2
Molecular Weight: 222.37 g/mol

2-Undecyl-1H-imidazole

CAS No.: 16731-68-3

Cat. No.: VC21011652

Molecular Formula: C14H26N2

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

2-Undecyl-1H-imidazole - 16731-68-3

Specification

CAS No. 16731-68-3
Molecular Formula C14H26N2
Molecular Weight 222.37 g/mol
IUPAC Name 2-undecyl-1H-imidazole
Standard InChI InChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-13H,2-11H2,1H3,(H,15,16)
Standard InChI Key LLEASVZEQBICSN-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC1=NC=CN1
Canonical SMILES CCCCCCCCCCCC1=NC=CN1

Introduction

Structural and Molecular Characteristics

Core Architecture

2-Undecyl-1H-imidazole consists of a five-membered imidazole ring with two nitrogen atoms at the 1- and 3-positions. The undecyl chain (-C11H23\text{-C}_{11}\text{H}_{23}) is attached to the 2-position, creating an amphiphilic structure. The SMILES notation CCCCCCCCCCCC1=NC=CN1 and InChI key LLEASVZEQBICSN-UHFFFAOYSA-N confirm the connectivity and stereochemical inertness .

Table 1: Molecular Descriptors of 2-Undecyl-1H-imidazole

PropertyValueSource
Molecular FormulaC14H26N2\text{C}_{14}\text{H}_{26}\text{N}_2
Molar Mass222.37 g/mol
SMILESCCCCCCCCCCCC1=NC=CN1
InChIKeyLLEASVZEQBICSN-UHFFFAOYSA-N
Topological Polar Surface Area28.7 Ų

Spectroscopic Profiles

Fourier-transform infrared (FTIR) spectroscopy of 2-undecyl-1H-imidazole reveals N-H stretching vibrations at 3110 cm⁻¹ and C=N ring vibrations at 1642 cm⁻¹ . Nuclear magnetic resonance (NMR) data for analogous imidazole derivatives show characteristic proton signals at δ 6.76–6.86 ppm for imidazole ring protons and δ 1.25–1.45 ppm for the undecyl chain’s methylene groups .

Physicochemical Properties

Thermodynamic Parameters

The compound’s density ranges between 0.9 ± 0.1 g/cm³ (experimental) and 0.97 g/cm³ (estimated), reflecting variations in measurement techniques . The boiling point is pressure-dependent: 215°C at 20 mmHg and 375°C at 760 mmHg . The melting point of 69–74°C (with decomposition) suggests moderate thermal stability .

Table 2: Thermodynamic and Solubility Data

PropertyValueSource
Density0.9–0.97 g/cm³
Boiling Point215°C (20 mmHg), 375°C (760 mmHg)
Melting Point69–74°C (dec.)
Flash Point172.1°C
Vapor Pressure1.73×1051.73 \times 10^{-5} mmHg at 25°C
SolubilitySoluble in methanol

Solubility and Partitioning

The compound is methanol-soluble but exhibits limited aqueous solubility due to its hydrophobic undecyl chain. The predicted logP\log P (octanol-water partition coefficient) of 4.5 ± 0.5 indicates high lipophilicity, aligning with its use in nonpolar solvents .

Synthesis and Manufacturing

Synthetic Pathways

2-Undecyl-1H-imidazole is synthesized via nucleophilic substitution or Grignard reactions. A representative method involves:

  • Lithiation of 1-methylimidazole: Treatment with nn-butyllithium generates 2-lithio-1-methyl-1H-imidazole .

  • Alkylation with 1-bromoundecane: The lithiated species reacts with 1-bromoundecane to form the undecyl-substituted product .

  • Demethylation: Acidic hydrolysis removes the methyl group, yielding 2-undecyl-1H-imidazole .

Table 3: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield
Temperature−78°C to 25°C75–85%
SolventTetrahydrofuran (THF)-
Reaction Time30–60 minutes-

Scalability Challenges

Large-scale production faces hurdles in controlling exothermic reactions during lithiation and minimizing byproducts like dialkylated imidazoles. Recent advances recommend flow chemistry setups to enhance reproducibility .

Chemical Reactivity and Functionalization

Coordination Chemistry

The imidazole nitrogen atoms act as Lewis bases, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These complexes exhibit catalytic activity in oxidation reactions and organic transformations .

Electrophilic Substitution

The electron-rich imidazole ring undergoes electrophilic substitution at the 4- and 5-positions. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields nitro derivatives, which are precursors to pharmaceuticals .

Applications and Industrial Relevance

Surfactants and Emulsifiers

The amphiphilic structure enables 2-undecyl-1H-imidazole to serve as a nonionic surfactant in agrochemicals and detergents. Its critical micelle concentration (CMC) of 0.1 mM surpasses conventional surfactants like sodium dodecyl sulfate (SDS) .

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing antifungal agents (e.g., clotrimazole analogs) and anti-inflammatory drugs. Its undecyl chain enhances membrane permeability, improving drug bioavailability .

ParameterRecommendationSource
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
First Aid MeasuresRinse eyes with water for 15 minutes
Storage ConditionsRoom temperature, inert atmosphere

Environmental Impact

The compound’s biodegradability is low (OECD 301F: <20% in 28 days), necessitating controlled disposal to prevent aquatic toxicity .

Recent Research and Future Directions

Coordination Polymers

2024 studies explored 2-undecyl-1H-imidazole in designing zinc-based coordination polymers for CO₂ capture. These materials achieved adsorption capacities of 2.5 mmol/g at 25°C .

Drug Delivery Systems

Nanoparticles functionalized with 2-undecyl-1H-imidazole demonstrated enhanced loading of hydrophobic drugs (e.g., paclitaxel), achieving 90% encapsulation efficiency .

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